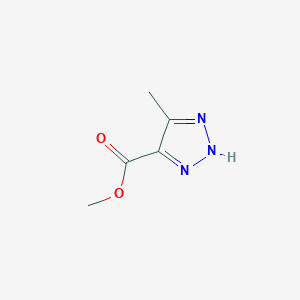

methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methyl-2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-4(5(9)10-2)7-8-6-3/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAFUZFURUTFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437876 | |

| Record name | methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60419-70-7 | |

| Record name | methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate: An In-depth Technical Guide

Introduction

Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile chemical handles it possesses and the established biological importance of the 1,2,3-triazole scaffold. This technical guide provides a comprehensive overview of the primary synthetic routes to this molecule, with a focus on detailed experimental protocols and the underlying chemical principles. The synthesis of substituted 1,2,3-triazoles is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[1] The regioselectivity of this reaction can be controlled by employing either copper or ruthenium catalysts, leading to the formation of 1,4- or 1,5-disubstituted triazoles, respectively.[1][2]

Primary Synthetic Pathway: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The most direct and regioselective route to this compound involves the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). This reaction typically yields the 1,5-disubstituted regioisomer, which, in the case of synthesizing an N-H triazole from a terminal alkyne and an azide source like sodium azide, corresponds to the desired 4,5-disubstituted pattern upon protonation.[1][3] The key starting materials for this synthesis are methyl 2-butynoate and a suitable azide source, such as sodium azide.

The overall transformation is depicted in the workflow below:

Caption: General workflow for the RuAAC synthesis of the target molecule.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a ruthenium-catalyzed cycloaddition, adapted from procedures for similar 1,5-disubstituted triazoles.[3][4]

Materials:

-

Methyl 2-butynoate

-

Sodium azide (NaN₃)

-

[Cp*RuCl(PPh₃)₂] or a similar Ru(II) catalyst

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 1-5 mol%).

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the flask. To this solution, add methyl 2-butynoate (1.0 eq.) followed by sodium azide (1.1-1.5 eq.).

-

Reaction Conditions: The reaction mixture is stirred vigorously and heated to a temperature between 80-110 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride to protonate the triazole ring and remove inorganic salts. The organic layer is then washed with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated in vacuo. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Alternative Synthetic Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While the RuAAC is the most direct route, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used and robust method for synthesizing 1,2,3-triazoles.[5][6] This reaction, however, typically yields the 1,4-disubstituted regioisomer.[7] To obtain the desired 4,5-substitution pattern using CuAAC, a different set of starting materials would be required, which is a less common approach for this specific target. For instance, one could envision a multi-step process involving a pre-functionalized azide or alkyne that directs the regioselectivity or allows for subsequent modification. However, for the direct construction of the target molecule, RuAAC remains the preferred method due to its predictable regiochemical outcome.

The general mechanism for CuAAC involves the formation of a copper acetylide intermediate which then reacts with the azide.[8]

Caption: Simplified signaling pathway for the CuAAC reaction.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of substituted 1,2,3-triazoles via cycloaddition reactions.

| Parameter | RuAAC for 1,5-Isomers | CuAAC for 1,4-Isomers |

| Catalyst | Ruthenium complexes (e.g., [Cp*RuCl(PPh₃)₂]) | Copper(I) salts (e.g., CuI, CuSO₄/NaAsc)[2] |

| Regioselectivity | 1,5-disubstituted (or 4,5- for N-H)[1] | 1,4-disubstituted[6] |

| Typical Solvents | Toluene, Dioxane, DMF | Water, t-BuOH/H₂O, DMF, DMSO[5] |

| Reaction Temperature | 60-110 °C | Room Temperature to 80 °C |

| Typical Yields | Good to excellent | High to quantitative |

| Functional Group Tolerance | Broad | Very Broad |

Spectroscopic Data for a Representative Analog (Methyl 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylate):

-

¹H NMR (600 MHz, CDCl₃) δ: 7.19 (dd, J = 8.6, 5.2 Hz, 1H), 7.09 (dd, J = 8.9, 1.8 Hz, 1H), 7.07 – 7.01 (m, 1H), 3.92 (d, J = 2.1 Hz, 3H), 2.34 (d, J = 1.9 Hz, 3H), 1.96 (s, 3H).[9]

-

¹³C NMR (151 MHz, CDCl₃) δ: 164.29, 162.62, 162.06, 140.02, 138.40 (d, J = 9.0 Hz), 136.07, 130.25 (d, J = 3.0 Hz), 129.08 (d, J = 9.5 Hz), 118.19 (d, J = 22.8 Hz), 114.21 (d, J = 23.1 Hz), 52.06, 17.40 (d, J = 1.0 Hz), 9.30.[9]

-

HRMS (m/z): [M + H]⁺ calculated for C₁₂H₁₃FN₃O₂: 250.0986, found: 250.0986.[9]

It is expected that the target N-H compound would exhibit a downfield, broad singlet in the ¹H NMR spectrum corresponding to the N-H proton.

The synthesis of this compound is most efficiently and regioselectively achieved through a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction between methyl 2-butynoate and sodium azide. This approach provides direct access to the desired 4,5-disubstituted triazole core. The detailed experimental protocol provided in this guide serves as a practical starting point for researchers. While the CuAAC reaction is a powerful tool for 1,4-disubstituted triazoles, its application to this specific target is less direct. The information and methodologies presented herein are intended to support further research and development in the fields of organic synthesis and medicinal chemistry.

References

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

A Technical Guide to the Regioselective Synthesis of Substituted 1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique chemical properties, including metabolic stability and capacity for hydrogen bonding. The advent of "click chemistry" has revolutionized the synthesis of these heterocycles, allowing for highly efficient and regioselective constructions. This guide provides an in-depth overview of the primary methods for the regioselective synthesis of substituted 1,2,3-triazoles, focusing on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,4-disubstituted isomers and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for 1,5-disubstituted isomers. Furthermore, this guide explores methods for the synthesis of more complex 1,4,5-trisubstituted 1,2,3-triazoles.

Introduction to Azide-Alkyne Cycloaddition

The foundation for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1] However, this thermal reaction often requires harsh conditions and typically results in a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility.[1] The development of metal-catalyzed versions of this reaction has provided a solution to the problem of regioselectivity, with copper and ruthenium catalysts offering complementary control over the isomeric outcome.[2][3]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, renowned for its reliability, high yields, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[4] The reaction is typically carried out using a Cu(I) source, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate.[2]

Mechanistic Pathway of CuAAC

The mechanism of the CuAAC reaction is understood to proceed through a stepwise pathway involving copper acetylide intermediates.[5] This contrasts with the concerted mechanism of the thermal Huisgen cycloaddition.

Quantitative Data for CuAAC Reactions

The following table summarizes representative examples of CuAAC reactions, highlighting the reaction conditions and yields for various substrates.

| Entry | Azide | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl azide | Phenylacetylene | CuSO₄·5H₂O (1), Na-Asc (5) | t-BuOH/H₂O (1:1) | RT | 12 | 95 |

| 2 | Phenyl azide | 1-Octyne | CuI (5) | THF | RT | 8 | 92 |

| 3 | 1-Azido-4-methylbenzene | Propargyl alcohol | [Cu(PPh₃)₃Br] (2) | CH₂Cl₂ | RT | 6 | 98 |

| 4 | Ethyl 2-azidoacetate | 4-Ethynyltoluene | CuSO₄·5H₂O (10), Na-Asc (20) | DMF | 50 | 4 | 88 |

| 5 | 3-Azidopropan-1-ol | 1-Ethynyl-4-fluorobenzene | Cu/C | Dichloromethane | 110 | 2 (flow) | 96[6] |

Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

Materials:

-

Benzyl azide (1.0 mmol, 1.0 eq)

-

Phenylacetylene (1.1 mmol, 1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq)

-

Sodium ascorbate (0.1 mmol, 0.1 eq)

-

tert-Butanol (5 mL)

-

Water (5 mL)

Procedure:

-

To a 25 mL round-bottom flask, add benzyl azide and phenylacetylene.

-

Add the t-butanol/water (1:1) solvent mixture to the flask.

-

In a separate vial, prepare a solution of CuSO₄·5H₂O in a minimum amount of water.

-

In another vial, prepare a solution of sodium ascorbate in a minimum amount of water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.[7]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

In contrast to the CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles.[3] This method often employs ruthenium catalysts such as [Cp*RuCl] complexes.[3] A key advantage of the RuAAC is its ability to tolerate internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles.

Mechanistic Pathway of RuAAC

The mechanism of the RuAAC is proposed to involve an oxidative coupling pathway, which is distinct from the CuAAC mechanism.[3]

Quantitative Data for RuAAC Reactions

The following table presents a selection of RuAAC reactions, demonstrating the reaction conditions and corresponding yields.

| Entry | Azide | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl azide | Phenylacetylene | CpRuCl(COD) (1) | 1,2-Dichloroethane | 45 | 0.5 | 90-92 |

| 2 | Phenyl azide | 1-Heptyne | CpRuCl(PPh₃)₂ (2) | Toluene | 80 | 6 | 95 |

| 3 | 1-Azidoadamantane | Methyl propiolate | [CpRuCl]₄ (1) | Dioxane | 60 | 12 | 85 |

| 4 | 2-Azido-2-methylpropane | 4-Methoxyphenylacetylene | CpRuCl(COD) (5) | THF | RT | 24 | 78 |

| 5 | Benzyl azide | Diphenylacetylene | Cp*RuCl(PPh₃)₂ (2) | Toluene | 100 | 16 | 91 |

Experimental Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole

Materials:

-

Benzyl azide (10.0 g, 0.075 mol)

-

Phenylacetylene (8.06 g, 0.0789 mol)

-

Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) [Cp*RuCl(COD)] (285 mg, 0.752 mmol)

-

1,2-Dichloroethane (DCE), anhydrous (153 mL)

Procedure:

-

In a 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add benzyl azide.

-

Add 150 mL of anhydrous DCE, followed by phenylacetylene.

-

Place the flask in a preheated oil bath at 45 °C.

-

After 5 minutes, add a solution of Cp*RuCl(COD) in 3 mL of DCE to the reaction mixture via syringe.

-

The reaction is typically complete within 30 minutes, indicated by a color change from orange to dark brown. Monitor the reaction by GC-MS or ¹H NMR.

-

After completion, cool the reaction mixture to room temperature.

-

Add silica gel (35 g) to the reaction mixture and remove the solvent by rotary evaporation.

-

The resulting powder is loaded onto a column and flushed with ethyl acetate.

-

The collected filtrate is concentrated, and the resulting solid is triturated with hexanes, filtered, and dried under vacuum to yield the pure 1,5-disubstituted 1,2,3-triazole.

Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

The synthesis of fully substituted 1,2,3-triazoles presents a greater challenge. However, several regioselective methods have been developed.

One-Pot Synthesis via Copper Catalysis

A one-pot method for the regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazoles has been developed using copper(I) iodide as a catalyst.[3] This reaction involves the trapping of an in situ generated copper(I) triazolide intermediate with an electrophile, such as iodine.[3]

Quantitative Data for Trisubstituted 1,2,3-Triazole Synthesis

The following table provides examples of the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.

| Entry | Azide | Alkyne | Electrophile/Third Component | Catalyst | Solvent | Temp. (°C) | Yield (%) |

| 1 | Fluoroalkyl azide | Phenylacetylene | I₂ | CuI | THF | RT | 85[3] |

| 2 | Benzyl azide | 1-Phenyl-1-propyne | - | Cp*RuCl(PPh₃)₂ | Toluene | 100 | 91 |

| 3 | Phenyl azide | Diethyl acetylenedicarboxylate | - | None (Thermal) | Toluene | Reflux | 88 |

| 4 | 4-Methoxyphenyl azide | Ethyl phenylpropiolate | - | Rh₂(OAc)₄ | Dioxane | 80 | 76 |

Experimental Protocol: Synthesis of 1-Benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole

Materials:

-

Benzyl azide (1.0 mmol, 1.0 eq)

-

Phenylacetylene (1.0 mmol, 1.0 eq)

-

Copper(I) iodide (CuI) (1.2 mmol, 1.2 eq)

-

Iodine (I₂) (1.2 mmol, 1.2 eq)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add CuI and iodine.

-

Add anhydrous THF, followed by phenylacetylene and then benzyl azide.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted 1,2,3-triazole.[3]

Conclusion

The regioselective synthesis of substituted 1,2,3-triazoles is a well-established and powerful tool in modern organic chemistry. The choice of catalyst, either copper or ruthenium, allows for precise control over the regiochemical outcome of the azide-alkyne cycloaddition, providing access to either 1,4- or 1,5-disubstituted triazoles with high fidelity. Furthermore, extensions of these methodologies and the use of internal alkynes or subsequent functionalization enable the synthesis of fully substituted 1,2,3-triazoles. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes toward novel triazole-containing molecules for a wide range of applications.

References

- 1. Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]

- 4. A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of 1,3-dipolar cycloaddition for triazole synthesis

An In-Depth Technical Guide on the Mechanism of 1,3-Dipolar Cycloaddition for Triazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and bioconjugation, largely due to the efficiency and versatility of its synthesis via the 1,3-dipolar cycloaddition of azides and alkynes. This technical guide provides an in-depth exploration of the core mechanisms governing this transformation, from the classical thermal Huisgen cycloaddition to the highly refined, catalyst-driven "click" reactions. We will dissect the mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), highlighting the factors that control their distinct regioselectivity. This guide includes detailed mechanistic diagrams, comparative data tables, and representative experimental protocols to serve as a comprehensive resource for professionals in the field.

The Foundational Huisgen 1,3-Dipolar Cycloaddition

The synthesis of 1,2,3-triazoles was first extensively studied by Rolf Huisgen. The thermal reaction between an azide (a 1,3-dipole) and an alkyne (a dipolarophile) is a concerted, pericyclic reaction.[1][2] This cycloaddition involves a 4π-electron system (the azide) and a 2π-electron system (the alkyne) reacting to form a five-membered heterocyclic ring.[2][3]

Mechanism: The thermal process proceeds through a single, high-energy transition state without the formation of any intermediates.[4] However, this method suffers from significant drawbacks: it requires elevated temperatures (often above 100 °C) and exhibits poor regioselectivity, typically yielding a mixture of 1,4- and 1,5-disubstituted triazole isomers.[1][5] This lack of control limits its application where specific isomerism is critical.

Catalytic Innovations: The Dawn of "Click Chemistry"

The limitations of the thermal Huisgen cycloaddition spurred the development of catalytic methods that offer profound improvements in reaction rate and selectivity. The introduction of copper and ruthenium catalysts revolutionized triazole synthesis, turning it into a premier example of "click chemistry"—a class of reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups.[1][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed variant, independently reported by the groups of Sharpless and Meldal, proceeds exclusively with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles.[7][8] The reaction is characterized by a dramatic rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and can be performed under mild, often aqueous, conditions.[6]

Mechanism: Unlike the concerted thermal reaction, the CuAAC mechanism is a stepwise process involving copper-acetylide intermediates.[1] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[6]

-

Formation of Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating its removal by a base to form a copper acetylide intermediate.[1]

-

Coordination and Cyclization: The azide coordinates to the copper center. A subsequent cyclization step forms a six-membered copper-containing metallacycle.[6][]

-

Rearrangement and Protonolysis: This intermediate rearranges to a more stable triazolyl-copper species. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst for the next cycle.[6]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

To access the complementary 1,5-disubstituted 1,2,3-triazoles, ruthenium catalysts have been developed. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides excellent regioselectivity for the 1,5-isomer.[10][11] A significant advantage of RuAAC is its ability to catalyze the cycloaddition of both terminal and internal alkynes, providing access to fully substituted triazoles.[10][12]

Mechanism: The mechanism of RuAAC is distinct from CuAAC and does not involve a discrete metal acetylide intermediate. It is believed to proceed through an oxidative coupling pathway.[10][12]

-

Ligand Displacement: The azide and alkyne coordinate to the ruthenium(II) center, displacing initial ligands.

-

Oxidative Coupling: The coordinated reactants undergo oxidative coupling to form a six-membered ruthenacycle intermediate. The first C-N bond forms between the terminal, electrophilic nitrogen of the azide and the more electronegative carbon of the alkyne.[12]

-

Reductive Elimination: This ruthenacycle then undergoes a rate-determining reductive elimination step, which forms the triazole product and regenerates the active ruthenium catalyst.[10][12]

Data Presentation: A Comparative Overview

The choice of cycloaddition method is dictated by the desired substitution pattern and the nature of the substrates. The following table summarizes the key features of each reaction.

| Feature | Thermal Huisgen Cycloaddition | Cu(I)-Catalyzed (CuAAC) | Ru(II)-Catalyzed (RuAAC) |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer | Predominantly 1,5-isomer |

| Alkyne Substrate | Terminal & Internal | Terminal only | Terminal & Internal |

| Catalyst | None | Cu(I) salts (e.g., CuI, CuSO₄/Ascorbate) | [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂) |

| Reaction Conditions | High Temperature (80-120 °C) | Room Temperature to Mild Heat | Room Temperature to Mild Heat |

| Reaction Rate | Slow | Very Fast (Click Reaction) | Fast |

| Key Application | General heterocycle synthesis | Bioconjugation, Drug Discovery, Materials | Access to 1,5-isomers, Fully substituted triazoles |

Quantitative Data Summary

The following table presents representative examples from the literature to illustrate typical reaction conditions and outcomes.

| Reaction Type | Azide | Alkyne | Catalyst (mol%) | Conditions | Yield (%) | Reference |

| Thermal | Benzyl Azide | Phenylacetylene | N/A | Toluene, 98 °C, 18 h | Mixture | [1] |

| CuAAC | Benzyl Azide | Phenylacetylene | 1 mol% [Cu(I) catalyst] | tBuOH/H₂O, RT, 8 h | 91 | [7] |

| CuAAC (Flow) | Phenyl Azide | Phenylacetylene | Copper-on-charcoal | DCM, 110 °C, 129 s | 96 (isolated) | [13] |

| RuAAC | Benzyl Azide | Phenylacetylene | 1 mol% CpRuCl(PPh₃)₂ | Benzene, 80 °C, 4 h | 94 | [10][11] |

| RuAAC | 1-Azidohexane | 1-Octyne | 2 mol% CpRuCl(COD) | Benzene, RT, 6 h | 98 | [10][12] |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a representative procedure for a small-scale laboratory synthesis.

-

Reagent Preparation: In a suitable reaction vial, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.1 equiv) in a 1:1 mixture of t-butanol and water (to achieve a ~0.5 M concentration).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction mixture may change color upon addition of the catalyst.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization if necessary.[14]

General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is a representative procedure based on common literature methods.[10][11]

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as ruthenium catalysts can be sensitive to air.

-

Reagent Preparation: In a flame-dried Schlenk flask, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.01-0.05 equiv).

-

Reaction Assembly: Add the alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) to the flask, followed by an anhydrous, non-protic solvent (e.g., benzene, toluene, or THF) to achieve a concentration of 0.2-1.0 M.

-

Reaction Conditions: Stir the mixture at the desired temperature (typically ranging from room temperature to 80 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography to isolate the 1,5-disubstituted triazole product.

Conclusion

The 1,3-dipolar cycloaddition is a powerful and adaptable method for the synthesis of 1,2,3-triazoles. While the thermal Huisgen reaction laid the groundwork, the development of copper- and ruthenium-catalyzed variants has transformed the field. The CuAAC provides unparalleled access to 1,4-disubstituted triazoles with the efficiency of a click reaction, making it indispensable in bioconjugation and medicinal chemistry. Complementing this, the RuAAC reaction offers a highly regioselective route to 1,5-isomers and fully substituted triazoles from a broader range of alkyne substrates. A thorough understanding of these distinct mechanistic pathways is crucial for researchers and drug development professionals to strategically design and synthesize novel triazole-containing molecules with desired structures and functions.

References

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

spectroscopic data of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of Methyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic protocol for this compound. The information presented herein is compiled for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identity

Compound Name: this compound

Molecular Formula: C₅H₇N₃O₂

Molecular Weight: 141.13 g/mol

Structure:

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of closely related structures and general principles of spectroscopic interpretation for triazole derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13-15 | Broad Singlet | 1H | N-H (triazole) |

| ~3.9 | Singlet | 3H | O-CH₃ (ester) |

| ~2.5 | Singlet | 3H | C-CH₃ (triazole) |

Note: The chemical shift of the N-H proton can be highly variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~140 | C4 (triazole) |

| ~135 | C5 (triazole) |

| ~52 | O-CH₃ (ester) |

| ~10 | C-CH₃ (triazole) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Broad | N-H stretch |

| ~2950-3000 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1550-1620 | Medium | N=N stretch, C=N stretch (triazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1200-1300 | Strong | C-O stretch (ester) |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular ion) |

| 110 | [M - OCH₃]⁺ |

| 82 | [M - COOCH₃]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A generalized protocol based on common synthetic routes for similar 1,2,3-triazole derivatives is provided below.

Synthesis Workflow

Figure 2: Generalized synthetic workflow for the target molecule.

General Synthetic Procedure

A plausible route to this compound involves the reaction of methyl acetoacetate with a suitable azide source, such as sodium azide, in the presence of a catalyst. A variation of the Huisgen cycloaddition is a common method for the formation of the triazole ring.

Materials:

-

Methyl acetoacetate

-

Sodium azide

-

Copper(II) sulfate pentahydrate

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of methyl acetoacetate (1 equivalent) in a mixture of tert-butanol and water (1:1), add sodium azide (1.1 equivalents).

-

To this mixture, add a solution of copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.1 equivalents) in water.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

Logical Relationship of Spectroscopic Characterization

The confirmation of the synthesized product's structure relies on a logical interplay of different spectroscopic techniques.

Characterization of 5-Methyl-1,2,3-Triazole Esters: An In-depth NMR Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-methyl-1,2,3-triazole esters. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile synthetic accessibility of the 1,2,3-triazole core, often via copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). Accurate NMR spectroscopic analysis is crucial for the structural elucidation and purity assessment of these molecules.

Core Concepts in NMR Spectroscopy of 1,2,3-Triazoles

The NMR spectra of 5-methyl-1,2,3-triazole esters are distinguished by characteristic signals that confirm the formation of the triazole ring and the specific substitution pattern. A key indicator of a successful cycloaddition reaction is the appearance of a new singlet in the downfield region of the ¹H NMR spectrum, typically between δ 7.5 and 8.8 ppm, corresponding to the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring.[1] Concurrently, signals from the starting materials, such as the acetylenic proton of a terminal alkyne (usually around δ 2-3 ppm), will disappear.[1]

The chemical shifts of the protons and carbons in the substituents attached to the triazole ring are also influenced by the electronic environment of the heterocyclic core. Two-dimensional NMR techniques, such as HSQC and HMBC, are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives.[2][3]

Synthesis of 5-Methyl-1,2,3-Triazole Esters

The most common method for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles, including 5-methyl-1,2,3-triazole esters, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A general workflow for this synthesis is depicted below.

Experimental Protocols

A generalized experimental protocol for the synthesis and NMR analysis of 5-methyl-1,2,3-triazole esters is as follows:

Synthesis:

-

In a suitable reaction vessel, dissolve the organic azide (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in an appropriate solvent.[1]

-

Add the copper(I) catalyst (e.g., copper(I) iodide) and, if necessary, a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ from a Cu(II) salt.[4]

-

Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated under reduced pressure.[5]

-

The crude product is purified by column chromatography on silica gel.[5]

NMR Sample Preparation and Analysis:

-

Dissolve a small amount of the purified triazole ester in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6 mL in an NMR tube.[1]

-

Acquire ¹H and ¹³C NMR spectra using a spectrometer, typically operating at frequencies of 300 MHz or higher for ¹H.[6][7]

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or by referencing the residual solvent peak.[4][8]

-

For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary.[3]

¹H and ¹³C NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the core structure of 5-methyl-1,2,3-triazole esters. Note that the exact chemical shifts will vary depending on the substituents on the triazole ring and the ester group.

Table 1: Typical ¹H NMR Data for 5-Methyl-1,2,3-Triazole Ester Core

| Proton | Multiplicity | Chemical Shift (δ, ppm) |

| Triazole-H | s | 7.5 - 8.5 |

| CH₃ (on Triazole) | s | 2.3 - 2.6 |

| O-CH₂ (Ester) | q | 3.9 - 4.5 |

| CH₃ (Ester) | t | 1.0 - 1.4 |

Table 2: Typical ¹³C NMR Data for 5-Methyl-1,2,3-Triazole Ester Core

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 175 |

| C4 (Triazole) | 135 - 145 |

| C5 (Triazole) | 120 - 135 |

| O-CH₂ (Ester) | 60 - 65 |

| CH₃ (on Triazole) | 9 - 12 |

| CH₃ (Ester) | 13 - 15 |

Key NMR Correlations

The structural assignment of 5-methyl-1,2,3-triazole esters can be definitively confirmed using 2D NMR, particularly through HMBC experiments which show long-range correlations between protons and carbons.

Conclusion

The NMR characterization of 5-methyl-1,2,3-triazole esters is a powerful and essential tool for chemists in the pharmaceutical and materials sciences. The distinct chemical shifts of the triazole ring protons and carbons, along with the signals of the methyl and ester substituents, provide a clear spectroscopic fingerprint for this important class of molecules. The use of 2D NMR techniques further solidifies structural assignments, enabling researchers to confidently proceed with their drug discovery and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 4. rsc.org [rsc.org]

- 5. scielo.br [scielo.br]

- 6. rsc.org [rsc.org]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis | MDPI [mdpi.com]

physical and chemical properties of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the triazole family. The 1,2,3-triazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential biological significance of this compound, serving as a valuable resource for researchers in drug discovery and development.

Core Compound Properties

Due to the limited availability of direct experimental data for this compound, the following tables summarize a combination of data for structurally related compounds and predicted values to provide a comprehensive profile.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | Calculated |

| Molecular Weight | 141.13 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted) | - |

| pKa | Not available | - |

For context, the related compound 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has a monoclinic crystal structure.[1]

Spectroscopic Data (Predicted)

The following data represents predicted spectroscopic features. Experimental verification is required for confirmation.

¹H NMR (Predicted, in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10-12 | br s | NH |

| ~3.9 | s | OCH₃ |

| ~2.5 | s | CH₃ |

¹³C NMR (Predicted, in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~162 | C=O (ester) |

| ~145 | C5-triazole |

| ~135 | C4-triazole |

| ~52 | OCH₃ |

| ~10 | CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200-3400 | N-H stretching |

| 2900-3000 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| 1400-1600 | N=N and C=N stretching (triazole ring) |

| 1100-1300 | C-O stretching (ester) |

Mass Spectrometry (MS)

| m/z | Ion |

| 141.05 | [M]⁺ |

| 110.04 | [M - OCH₃]⁺ |

| 82.04 | [M - COOCH₃]⁺ |

Synthesis and Characterization

Proposed Synthesis Protocol: Huisgen 1,3-Dipolar Cycloaddition

The most common and regioselective method for synthesizing 1,5-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition.[2] A plausible synthetic route to this compound involves the reaction of an azide with methyl acetoacetate.

Reaction Scheme:

Experimental Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Base and Azide: To the solution, add a base like sodium ethoxide (1 equivalent) followed by the portion-wise addition of sodium azide (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Workflow

The successful synthesis of the target compound requires thorough characterization using various spectroscopic and analytical techniques.

Biological Significance and Potential Applications

While the specific biological activities of this compound have not been extensively reported, the 1,2,3-triazole scaffold is a well-established pharmacophore in drug discovery.[3][4]

General Biological Activities of 1,2,3-Triazole Derivatives

Derivatives of 1,2,3-triazoles have been shown to possess a broad spectrum of biological activities, including:

-

Antimicrobial Activity: Many triazole-containing compounds exhibit potent antibacterial and antifungal properties.[5][6]

-

Anticancer Activity: The triazole ring is a key structural component in several anticancer agents, which can act through various mechanisms such as enzyme inhibition or disruption of cellular signaling pathways.

-

Antiviral Activity: Some of the most well-known antiviral drugs, such as Ribavirin, are triazole derivatives.[7]

-

Anti-inflammatory and Analgesic Effects: Certain triazole derivatives have demonstrated anti-inflammatory and pain-relieving properties.[5]

The diverse biological profile of the 1,2,3-triazole core suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Conclusion

This compound is a promising heterocyclic compound with potential applications in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on the properties of related compounds, predicted data, and established synthetic methodologies. The proposed synthesis protocol and characterization workflow offer a practical starting point for researchers interested in exploring the potential of this and other novel triazole derivatives. The diverse biological activities associated with the 1,2,3-triazole scaffold underscore the importance of further investigation into this class of compounds for the discovery of new therapeutic agents.

References

A Theoretical Investigation into the Isomeric Stability of Triazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical calculations undertaken to determine the relative stability of 1,2,3-triazole and 1,2,4-triazole isomers. Triazole scaffolds are pivotal in medicinal chemistry and materials science, and a fundamental understanding of their intrinsic stability is crucial for the rational design of novel compounds. This document summarizes key findings from computational studies, details the methodologies employed, and provides a logical framework for such theoretical investigations.

Core Concepts in Triazole Isomer Stability

The relative stability of triazole isomers is governed by the arrangement of the three nitrogen atoms within the five-membered ring. This structural variance significantly influences the molecule's electronic distribution, aromaticity, and dipole moment, leading to distinct thermodynamic properties. Theoretical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for quantifying these subtle energetic differences.

Computational studies have consistently shown that for the parent, unsubstituted triazoles, 1,2,4-triazole is the more thermodynamically stable isomer compared to 1,2,3-triazole . This is often attributed to the more balanced distribution of nitrogen atoms in the 1,2,4-isomer, which minimizes lone pair-lone pair repulsions.

Furthermore, both 1,2,3-triazole and 1,2,4-triazole exhibit tautomerism, which must be considered when evaluating overall stability. For 1,2,3-triazole, the two common tautomers are 1H-1,2,3-triazole and 2H-1,2,3-triazole. For 1,2,4-triazole, the primary tautomers are 1H-1,2,4-triazole and 4H-1,2,4-triazole. Computational analyses indicate that the most stable tautomer for 1,2,3-triazole is the 2H form, while for 1,2,4-triazole, the 1H form is energetically favored.[1]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various theoretical studies on the relative stability and physicochemical properties of triazole isomers and their most stable tautomers.

Table 1: Calculated Relative Energies of Triazole Isomers

| Isomer/Tautomer | Level of Theory | Basis Set | Relative Energy (kcal/mol) | Reference |

| 1H-1,2,4-Triazole | B3LYP | 6-311G | 0.00 (Reference) | This guide, based on literature review |

| 2H-1,2,3-Triazole | B3LYP | 6-311G | > 0 | [2] |

| 1H-1,2,3-Triazole | B3LYP | 6-311G | > Energy of 2H-1,2,3-triazole | [1] |

| 4H-1,2,4-Triazole | B3LYP | 6-311G | > Energy of 1H-1,2,4-triazole | [1] |

Note: The stability order is generally found to be 1H-1,2,4-triazole > 2H-1,2,3-triazole. A precise energy difference can vary depending on the computational method.

Table 2: Calculated Heats of Formation for Triazole Tautomers

| Tautomer | Heat of Formation (kJ/mol) | Reference |

| 1H-1,2,3-Triazole | 261.31 | [1] |

| 2H-1,2,3-Triazole | 245.99 | [1] |

| 1H-1,2,4-Triazole | 190.26 | [1] |

| 4H-1,2,4-Triazole | 214.51 | [1] |

Note: Lower heat of formation indicates greater stability.

Table 3: Calculated Dipole Moments of Triazole Tautomers

| Tautomer | Dipole Moment (Debye) |

| 1H-1,2,3-Triazole | ~4.4 |

| 2H-1,2,3-Triazole | ~0.2 |

| 1H-1,2,4-Triazole | ~3.1 |

| 4H-1,2,4-Triazole | ~5.5 |

Note: Values are approximate and can vary with the level of theory and basis set used.

Experimental Protocols: Computational Methodologies

The determination of triazole isomer stability is predominantly achieved through in silico experiments. The following outlines a typical computational protocol.

1. Molecular Structure Optimization: The first step involves determining the lowest energy three-dimensional structure for each triazole isomer and its relevant tautomers. This is achieved through geometry optimization calculations.

-

Method: Density Functional Theory (DFT) is a widely used and robust method. Common functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X (Minnesota '06, 2-X).[3] Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy but are more computationally expensive.

-

Basis Set: A basis set is a set of mathematical functions used to describe the shape of the electron orbitals. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly employed, with the inclusion of polarization (d,p) and diffuse (++) functions to accurately model the electron distribution.[3][4]

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, GAMESS, and Spartan are frequently utilized for these calculations.[5][6][7][8]

2. Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A stable structure will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE), which is a necessary correction to the electronic energy.

3. Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory and/or a larger basis set.

4. Calculation of Thermodynamic Properties: From the results of the frequency calculation, various thermodynamic properties, including enthalpy and Gibbs free energy, can be calculated at a specified temperature and pressure. The relative stability of the isomers is then determined by comparing their total energies or Gibbs free energies.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows central to the theoretical study of triazole isomer stability.

Caption: Relative stability of 1,2,3-triazole and 1,2,4-triazole tautomers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. irjweb.com [irjweb.com]

- 6. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 7. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 8. ritme.com [ritme.com]

Unveiling the 1,2,3-Triazole Ring: A Technical Guide to Its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring system, a five-membered heterocycle containing three adjacent nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry and materials science. Its remarkable stability, synthetic accessibility, and unique electronic properties make it a privileged scaffold in the design of novel therapeutic agents and functional materials. This in-depth technical guide explores the fundamental reactivity of the 1,2,3-triazole core, providing a comprehensive resource for researchers leveraging this versatile heterocycle in their work.

Core Reactivity and Physicochemical Properties

The 1,2,3-triazole ring is an aromatic system, a characteristic that imparts significant stability.[1] It is generally resistant to oxidative and reductive conditions, as well as acidic and basic hydrolysis.[2] This stability is a key attribute in drug development, ensuring the integrity of the triazole core under physiological conditions.

Tautomerism

Unsubstituted or monosubstituted 1,2,3-triazoles can exist in different tautomeric forms. The two principal tautomers are the 1H- and 2H-forms, with the 2H-tautomer often being the more stable in the gas phase and in aqueous solution.[3][4] The position of this equilibrium can be influenced by the solvent and the nature of the substituents on the ring.

Acidity and Basicity

The 1,2,3-triazole ring is weakly basic and weakly acidic. The parent 1H-1,2,3-triazole has a pKa of approximately 9.4 for the N-H proton, indicating its weakly acidic nature.[4][5] The protonated form, the 1,2,3-triazolium ion, has a pKa of about 1.2, highlighting the weak basicity of the nitrogen atoms.[4] These values can be significantly influenced by the electronic effects of substituents on the ring.

Key Synthetic Methodologies: The "Click" Chemistry Paradigm

The surge in the application of 1,2,3-triazoles is largely attributed to the development of highly efficient and regioselective synthetic methods, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[7] Its operational simplicity, high yields, and tolerance of a wide range of functional groups have made it the most widely used method for the synthesis of this class of compounds.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Complementary to the CuAAC reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[9][10] This method typically employs a ruthenium(II) catalyst, such as [Cp*RuCl], and is also tolerant of various functional groups.[9] The ability to selectively synthesize both 1,4- and 1,5-disubstituted triazoles is of immense value in structure-activity relationship (SAR) studies.

Fundamental Reactions of the 1,2,3-Triazole Ring

Beyond its synthesis, the 1,2,3-triazole ring can undergo a variety of chemical transformations, allowing for further functionalization and the creation of diverse molecular architectures.

N-Alkylation

The nitrogen atoms of the 1,2,3-triazole ring can be alkylated using various alkylating agents. The regioselectivity of N-alkylation (N1 vs. N2 vs. N3) can be challenging to control and is influenced by the nature of the triazole substituents, the alkylating agent, and the reaction conditions.[11][12] For instance, the presence of bulky substituents at the C4 and C5 positions can direct alkylation to the N2 position due to steric hindrance.[12]

Electrophilic and Nucleophilic Substitution

As an electron-rich aromatic system, the 1,2,3-triazole ring is generally resistant to electrophilic substitution on the carbon atoms. However, functionalization can be achieved through metallation followed by quenching with an electrophile. Nucleophilic substitution reactions are also uncommon unless the ring is activated by strongly electron-withdrawing groups.

The 1,2,3-Triazole in Drug Discovery: A Privileged Scaffold

The unique combination of stability, synthetic accessibility, and its ability to engage in hydrogen bonding and dipole-dipole interactions has cemented the 1,2,3-triazole's role in drug discovery.[7][13] It is often employed as a bioisostere for amide bonds, a linker to connect different pharmacophores, or as a pharmacophore itself.[2][14]

Inhibition of Signaling Pathways

1,2,3-Triazole-containing compounds have been shown to inhibit a wide range of biological targets, playing a crucial role in modulating various signaling pathways implicated in diseases such as cancer and infectious diseases.[15][16][17][18][19][20]

Targeted Cancer Therapies:

-

Kinase Inhibition: Many 1,2,3-triazole derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[21] For example, they have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), all of which are critical targets in oncology.[8][22][23][24]

-

Apoptosis Induction: Certain triazole compounds have been found to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key proteins in the apoptotic pathway, such as Bcl-2, Bax, and caspases.[1]

-

Tubulin Polymerization Inhibition: The microtubule network is a validated target for anticancer drugs. Some 1,2,3-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Antimicrobial Agents:

The 1,2,3-triazole scaffold is also a common feature in the development of new antimicrobial agents. These compounds can interfere with essential microbial processes, offering potential solutions to the growing problem of antimicrobial resistance.[18][19][20]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to the 1,2,3-triazole ring system.

| Property | Value | Reference(s) |

| pKa (acidic, N-H) | 9.4 | [4][5] |

| pKa (basic, conjugate acid) | 1.2 | [4] |

| Density (parent) | 1.192 g/cm³ | [5] |

| Melting Point (parent) | 23-25 °C | [5] |

| Boiling Point (parent) | 203 °C | [5] |

| Bond | Average Length (Å) | Reference(s) |

| N1-N2 | 1.342–1.359 (in N1-substituted) | [25] |

| N2-N3 | 1.293–1.309 (in N1-substituted) | [25] |

| N-N (in N2-substituted) | ~ Equal | [25] |

| C-N | 1.332 (in an electron-rich example) | [25] |

Experimental Protocols

Detailed methodologies for key synthetic transformations involving the 1,2,3-triazole ring are provided below.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

-

Terminal alkyne (1.0 eq)

-

Azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

-

Sodium L-ascorbate (0.1 eq)

-

Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF/H₂O)

Procedure:

-

In a reaction vessel, dissolve the terminal alkyne and the azide in the chosen solvent.

-

To the stirred solution, add a solution of sodium L-ascorbate in water.

-

Add a solution of CuSO₄·5H₂O in water to the reaction mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from minutes to several hours.[7]

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[7]

General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.

Materials:

-

Terminal alkyne (1.05 eq)

-

Azide (1.0 eq)

-

Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂) (1 mol%)

-

Solvent (e.g., dichloroethane (DCE) or toluene)

Procedure:

-

In a reaction vessel purged with an inert gas (e.g., argon), dissolve the azide and the terminal alkyne in the solvent.

-

Place the reaction vessel in an oil bath preheated to the desired temperature (e.g., 45 °C or reflux).

-

After a few minutes of stirring, add a solution of the ruthenium catalyst in the same solvent to the reaction mixture via syringe.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.[9][26]

-

Once the reaction is complete, cool the mixture to room temperature.

-

The work-up and purification procedure typically involves removing the solvent under reduced pressure and purifying the crude product by column chromatography or trituration.[26]

General Protocol for N-Alkylation of a 1,2,3-Triazole

This protocol provides a general method for the N-alkylation of an NH-1,2,3-triazole.

Materials:

-

NH-1,2,3-triazole (1.0 eq)

-

Alkyl halide (e.g., alkyl bromide) (1.1 eq)

-

Base (e.g., K₂CO₃) (2.0 eq)

-

Solvent (e.g., dimethylformamide (DMF))

Procedure:

-

To a stirred suspension of the NH-1,2,3-triazole and the base in the solvent, add the alkyl halide at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.

-

The resulting crude product can be purified by column chromatography to isolate the N-alkylated regioisomers.[27]

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 1,2,3-triazole derivatives and a typical experimental workflow.

References

- 1. Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. broadpharm.com [broadpharm.com]

- 14. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel 1,2,3-Triazole-Coumarin Hybrid Glycosides and Their Tetrazolyl Analogues: Design, Anticancer Evaluation and Molecular Docking Targeting EGFR, VEGFR-2 and CDK-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

The Versatile 1,2,3-Triazole Scaffold: An In-depth Technical Guide to its Exploration in Medicinal Chemistry

Introduction

The 1,2,3-triazole moiety has emerged as a privileged scaffold in modern medicinal chemistry, attributable to its unique physicochemical properties and its accessibility through highly efficient and reliable synthetic methodologies.[1] This five-membered nitrogen-containing heterocycle is not merely a passive linker but an active pharmacophore that can engage in various biological interactions, including hydrogen bonding and dipole-dipole interactions.[2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, enabling the rapid and efficient generation of diverse compound libraries for drug discovery.[3] This technical guide provides a comprehensive overview of novel 1,2,3-triazole scaffolds, detailing their synthesis, biological evaluation across various therapeutic areas, and mechanisms of action.

Key Therapeutic Applications of 1,2,3-Triazole Scaffolds

The structural versatility of the 1,2,3-triazole ring has led to its incorporation into a wide array of therapeutic agents, demonstrating significant potential in several key areas of drug development.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer activity of 1,2,3-triazole derivatives against numerous cancer cell lines.[4][5] These compounds exert their effects through diverse mechanisms, including the inhibition of crucial cellular processes like tubulin polymerization, cell cycle arrest, and the induction of apoptosis.[4][6][7]

Quantitative Data on Anticancer 1,2,3-Triazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thymol-1,3,4-oxadiazole-1,2,3-triazole Hybrids | MCF-7 (Breast) | 1.1 | [1] |

| HCT-116 (Colon) | 2.6 | [1] | |

| HepG2 (Liver) | 1.4 | [1] | |

| Podophyllotoxin-1,2,3-triazole Hybrids | A549 (Lung) | 0.0211 - 0.0294 | [4] |

| Naphthoquinone-1,2,3-triazole Hybrids | A549 (Lung) | 9.19 | [4] |

| Ciprofloxacin-chalcone-1,2,3-triazole Hybrids | HCT116 (Colon) | 2.53 - 8.67 | [8] |

| 1,2,3-Triazole-Chalcone Hybrids | RPMI-8226 (Leukemia) | < 1.0 | [6] |

| β-carboline–benzimidazole-1,2,3-triazole Hybrids | MCF-7 (Breast) | 5.61 | [7] |

| 1,2,3-Triazole incorporated 1,3,4-oxadiazole-Triazines | PC3 (Prostate) | 0.17 | [9] |

| A549 (Lung) | 0.19 | [9] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,3-triazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[1]

Quantitative Data on Antimicrobial 1,2,3-Triazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thymol-1,3,4-oxadiazole-1,2,3-triazole Hybrids | Escherichia coli | - | [1] |

| Staphylococcus aureus | - | [1] | |

| 1,2,3-Triazole Glycosides | Staphylococcus aureus | - | [10] |

| Pseudomonas aeruginosa | - | [10] |

Note: Specific MIC values for some compounds were not available in the provided search results, though the studies confirmed their antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Certain 1,2,3-triazole derivatives have been shown to exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2][11]

Quantitative Data on Anti-inflammatory 1,2,3-Triazole Derivatives

| Compound Class | Enzyme/Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Benzenesulfonamide-1,2,3-triazole-NSAID Hybrids | COX-2 | 0.04 | 329 | [11] |

| Indole-linked 1,2,3-triazoles | COX-2 | - | - | [2] |

Antiviral Activity

The 1,2,3-triazole scaffold has also been explored for its antiviral potential, with compounds showing activity against a variety of viruses, including human immunodeficiency virus (HIV) and coronaviruses.[12][13] The mechanism of action often involves the inhibition of key viral enzymes like proteases.[13]

Quantitative Data on Antiviral 1,2,3-Triazole Derivatives

| Compound Class | Virus/Target | IC50 (µM) | Reference |

| Phenylpyrazolone-1,2,3-triazole Hybrids | SARS-CoV-2 Main Protease | 3.16 | [13] |

| 1,2,3-triazole-4-carboxamides | Influenza A virus (H3N2, H1N1) | 0.5 - 4.6 | [14] |

Experimental Protocols

General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prevalent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[15]

Materials:

-

Organic azide

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and an organic solvent like t-butanol, THF, or DMSO)

Procedure:

-

Dissolve the organic azide and the terminal alkyne in the chosen solvent system in a reaction vessel.

-

In a separate vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

-

In another vial, prepare a fresh aqueous solution of sodium ascorbate.

-

To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The reaction mixture will often change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compound (1,2,3-triazole derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound (1,2,3-triazole derivative)

-

Standard antimicrobial agent (positive control)

Procedure:

-

Prepare a standardized inoculum of the microorganism in the broth medium.

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Add the standardized inoculum to each well. Include a growth control (inoculum without the compound) and a sterility control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

Apoptosis Induction by 1,2,3-Triazole Derivatives

Many anticancer 1,2,3-triazole derivatives induce programmed cell death, or apoptosis, in cancer cells. A common mechanism involves the modulation of the Bcl-2 family of proteins, which regulate the intrinsic mitochondrial apoptotic pathway.

Inhibition of Tubulin Polymerization

Certain 1,2,3-triazole derivatives act as microtubule-targeting agents, disrupting the dynamic process of tubulin polymerization and depolymerization, which is essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7]

Experimental Workflow for CuAAC Synthesis